molecular formula C5H7NO4S3 B12215351 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B12215351
M. Wt: 241.3 g/mol
InChI Key: DSUXCYDUDCRSDA-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-halo acid, followed by cyclization to form the thiazolidine ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require the use of strong bases or acids to facilitate the nucleophilic attack .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazolidine ring and the ethanesulfonic acid group allows for a wide range of chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C5H7NO4S3

Molecular Weight

241.3 g/mol

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanesulfonic acid

InChI

InChI=1S/C5H7NO4S3/c7-4-3-12-5(11)6(4)1-2-13(8,9)10/h1-3H2,(H,8,9,10)

InChI Key

DSUXCYDUDCRSDA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)CCS(=O)(=O)O

Origin of Product

United States

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